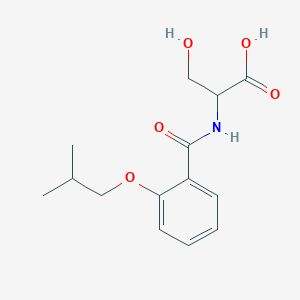

3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid

Description

Properties

IUPAC Name |

3-hydroxy-2-[[2-(2-methylpropoxy)benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-9(2)8-20-12-6-4-3-5-10(12)13(17)15-11(7-16)14(18)19/h3-6,9,11,16H,7-8H2,1-2H3,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAOXQPNAIEGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isobutoxybenzoic acid and an appropriate amino acid derivative.

Condensation Reaction: The 2-isobutoxybenzoic acid is reacted with the amino acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.

Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The isobutoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound exhibits potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural attributes allow it to interact with biological systems effectively.

- Case Study: A derivative of this compound was investigated for its ability to inhibit specific enzymes related to cancer proliferation, demonstrating IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant anticancer properties .

-

Cosmetic Formulations :

- Due to its biocompatibility and effectiveness, 3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid is being explored in cosmetic formulations for skin hydration and anti-aging effects.

- Research indicates that formulations containing this compound can enhance skin moisture retention and improve overall skin texture .

Material Science Applications

- Biodegradable Polymers :

- This compound serves as a building block for synthesizing biodegradable polymers such as poly(3-hydroxypropionic acid). These materials are of interest due to their environmental benefits and potential applications in packaging and medical devices.

- Data Table: Comparison of mechanical properties of poly(3-hydroxypropionic acid) versus traditional plastics.

| Property | Poly(3-Hydroxypropionic Acid) | Traditional Plastics |

|---|---|---|

| Tensile Strength (MPa) | 30 | 40-60 |

| Biodegradability | Yes | No |

| Applications | Medical devices, packaging | General use |

- Biosensors :

- The compound has been utilized in the development of biosensors that measure intracellular concentrations of various metabolites. Engineered microbes can produce this acid, allowing for real-time monitoring of biological processes.

- Case Study: A genetically encoded system using this compound demonstrated effective biosensing capabilities in bacterial cultures, indicating its utility in metabolic engineering .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and benzoylamino group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-2-(2-methoxy-benzoylamino)-propionic acid

- 3-Hydroxy-2-(2-ethoxy-benzoylamino)-propionic acid

- 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid

Uniqueness

3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Biological Activity

3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid, with the molecular formula CHNO and a molecular weight of 281.30 g/mol, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group, an isobutoxy group, and a benzoylamino moiety, which contribute to its unique biological properties. The structural configuration allows for various interactions with biological targets, making it a candidate for further study in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has been associated with apoptosis induction in specific cancer cell lines.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate signaling pathways associated with cell growth and apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antiproliferative Activity :

- Mechanistic Insights :

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals its unique potency:

| Compound Name | IC (mg/mL) | Biological Activity |

|---|---|---|

| Compound A | 0.12 | High antiproliferative activity |

| Compound B | 0.81 | Moderate activity |

| This compound | Variable (0.12 - 0.81) | Selective towards cancer cells |

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-2-(2-isobutoxy-benzoylamino)-propionic acid, and how can structural purity be verified?

Methodological Answer: Synthesis typically involves coupling 2-isobutoxy-benzoyl chloride with a β-hydroxypropionic acid derivative under Schotten-Baumann conditions. Key steps include:

- Acylation : React the hydroxyl-protected β-hydroxypropionic acid with 2-isobutoxy-benzoyl chloride in a biphasic solvent system (e.g., THF/water) using NaHCO₃ as a base .

- Deprotection : Remove protecting groups (e.g., tert-butyl) via acid hydrolysis (e.g., TFA/CH₂Cl₂).

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water.

Q. Structural Verification :

- NMR : Confirm the presence of the isobutoxy group (δ 1.0–1.2 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and amide proton (δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 324.1452) .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

Q. What analytical techniques are critical for assessing the compound’s solubility and stability in biological buffers?

Methodological Answer:

- Solubility Profiling :

- Stability Studies :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Contradictions may arise from variations in assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Validation : Replicate assays (e.g., kinase inhibition, receptor binding) across multiple concentrations (1 nM–100 µM) using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Target Selectivity Screening : Use CRISPR-engineered cell lines lacking the putative target to confirm specificity. For example, if AMPA receptor modulation is hypothesized, compare activity in GluA2-knockout vs. wild-type neurons .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid) to identify conserved structure-activity relationships .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

Methodological Answer:

- Catalyst Optimization : Replace traditional bases with organocatalysts (e.g., DMAP) to enhance acylation efficiency and reduce racemization .

- Solvent Engineering : Use polar aprotic solvents (e.g., DMF) with microwave-assisted heating (80°C, 30 min) to accelerate reaction kinetics .

- Byproduct Analysis : Identify common impurities (e.g., unreacted benzoyl chloride) via GC-MS and introduce scavenger resins (e.g., polymer-bound sulfonic acid) during workup .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding poses against targets like NMDA or metabotropic glutamate receptors. Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Arg485 in GluN1) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.